molecular formula C14H19ClO3 B13774474 1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate CAS No. 94386-45-5

1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate

Cat. No.: B13774474
CAS No.: 94386-45-5
M. Wt: 270.75 g/mol
InChI Key: JNJWTHMHROHMGZ-UHFFFAOYSA-N
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Description

1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate is an organic compound with the molecular formula C14H19ClO3. It is known for its applications in various fields, including agriculture and chemical research. This compound is a derivative of 2-(4-chloro-2-methylphenoxy)propionic acid and is often used in the synthesis of herbicides and other agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate involves several steps. One common method starts with the sulfonation of l-ethyl lactate using p-toluenesulfonyl chloride to obtain a sulfonyl ester compound. This compound is then etherified with 4-chloro-o-cresol to produce an aromatic ether ester. Finally, the ether ester undergoes ester exchange with n-octanol to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often employs solid-liquid phase transfer catalysis (S-L PTC) with potassium carbonate as a mild base and toluene as the solvent. This method achieves high conversion rates and selectivity under relatively mild conditions .

Chemical Reactions Analysis

Types of Reactions

1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.

    Reduction: Reducing agents can be used to reduce the compound to its simpler forms.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets. In the context of its herbicidal activity, the compound disrupts the growth of plants by interfering with essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and organism being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate is unique due to its specific substituents, which can influence its chemical properties and reactivity. The presence of the methylpropyl group can affect its solubility, stability, and overall effectiveness in various applications.

Properties

CAS No.

94386-45-5

Molecular Formula

C14H19ClO3

Molecular Weight

270.75 g/mol

IUPAC Name

butan-2-yl 2-(4-chloro-2-methylphenoxy)propanoate

InChI

InChI=1S/C14H19ClO3/c1-5-10(3)17-14(16)11(4)18-13-7-6-12(15)8-9(13)2/h6-8,10-11H,5H2,1-4H3

InChI Key

JNJWTHMHROHMGZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C(C)OC1=C(C=C(C=C1)Cl)C

Origin of Product

United States

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